1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol
Overview
Description
This compound, also known as KW-6002 or istradefylline, belongs to the class of organic compounds known as phenylpiperidines . It has a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine bound to a pyridine group . The piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol .Scientific Research Applications
Synthesis Methodologies
Synthesis Techniques : 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol and its derivatives are synthesized using various chemical reactions. For instance, 3-(Pyrrolidin-1-yl)piperidine, a similar compound, is synthesized through catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with dimethoxytetrahydrofuran (Smaliy et al., 2011).
Intermediate in Drug Synthesis : It is used as an intermediate in the synthesis of lafutidine, an antiulcer drug. The process involves chlorination and condensation reactions starting from 2-amino-4-methylpyridine (Shen Li, 2012).
Biological and Medicinal Applications
Antibacterial Properties : Compounds derived from this molecule have been shown to possess antibacterial activities. For example, 1-aminomethyl derivatives of certain compounds, when screened, exhibited significant antibacterial effects (Pitucha et al., 2005).
Anticonvulsant Properties : The structural and electronic properties of anticonvulsant drugs, including compounds structurally similar to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol, have been analyzed. These compounds show potential as anticonvulsant drugs (Georges et al., 1989).
Cancer Treatment Potential : Its derivatives have shown promise in cancer treatment. For instance, compounds with the piperidine structure have been evaluated for their anti-angiogenic properties and DNA cleavage abilities, indicating potential as anticancer agents (Kambappa et al., 2017).
Mycobacterium tuberculosis Inhibition : Thiazole-aminopiperidine hybrid analogues, which include structures similar to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol, have been synthesized and shown to inhibit Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Jeankumar et al., 2013).
Electrochemical Studies : Electrochemical behavior studies of compounds structurally related to 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol can provide insights into their potential applications in the field of electrochemistry (Hagen et al., 1987).
Synthetic Chemistry : The molecule serves as a building block in synthetic chemistry, enabling the creation of various complex compounds with potential pharmaceutical applications (Wu Feng, 2011).
properties
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLWZWWAALYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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